(E)-3-(4-cyanophenyl)prop-2-enamide
Description
(E)-3-(4-Cyanophenyl)prop-2-enamide is an α,β-unsaturated amide characterized by a conjugated enamide backbone and a 4-cyanophenyl substituent.
Properties
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H2,12,13)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRORPOMNGCYLX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Compounds with the (E)-prop-2-enamide scaffold but differing in aryl substituents highlight the impact of electronic and steric effects on properties:
Key Insight : Electron-withdrawing groups (e.g., -CN, -CF₃) increase electrophilicity, which correlates with bioactivity in Michael addition reactions .
Anti-inflammatory Activity of Enamide Derivatives
Compounds isolated from Lycium species demonstrate the role of hydroxyl and methoxy groups in anti-inflammatory activity:
Key Insight: Hydroxyl and methoxy groups improve solubility and hydrogen-bonding capacity, enhancing anti-inflammatory efficacy . In contrast, (E)-3-(4-cyanophenyl)prop-2-enamide lacks polar substituents, suggesting lower solubility but higher metabolic stability.
Solubility and Stability
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